Heptanoic acid

Beschreibung

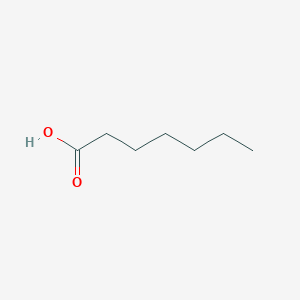

Structure

3D Structure

Eigenschaften

IUPAC Name |

heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-2-3-4-5-6-7(8)9/h2-6H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNWFXJYAOYHMED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Record name | HEPTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11550 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021600 | |

| Record name | Heptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Heptanoic acid appears as a colorless liquid with a pungent odor. Less dense than water and poorly soluble in water. Hence floats on water. Very corrosive. Contact may likely burn skin, eyes, and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Flash point near 200 °F., Liquid; Liquid, Other Solid, Clear oily liquid with an unpleasant odor; [Hawley] Clear colorless liquid; [MSDSonline], Liquid, CLEAR OILY LIQUID., colourless oily liquid/ disagreeable rancid, sour, fatty odour | |

| Record name | HEPTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11550 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Heptanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5498 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Heptanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000666 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-HEPTANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1179 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Heptanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/267/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

432 to 473 °F at 760 mmHg (NTP, 1992), 222.2 °C, 222.00 to 223.00 °C. @ 760.00 mm Hg, 223 °C | |

| Record name | HEPTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11550 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEPTANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5546 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Heptanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000666 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-HEPTANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1179 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

greater than 235 °F (NTP, 1992), 110 °C (open cup) ... 118 °C (closed cup), near 200 °F, >110 °C c.c. | |

| Record name | HEPTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11550 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEPTANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5546 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-HEPTANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1179 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

1 to 10 mg/mL at 73 °F (NTP, 1992), Solubility in water = 0.2419 g/100 mL water at 15 °C; soluble in ethanol, ether, DMF, dimethyl sulfoxide., SOL IN ACETONE, NITRIC ACID, Slightyl soluble in carbon tetrachloride; soluble in acetone, In water, 2.82X10+3 mg/L at 25 °C, 2.82 mg/mL, Solubility in water, g/100ml at 15 °C: 0.242, slightly soluble in water; soluble in alcohol, ether, acetone, nitric acid, and dimethyl sulfoxide | |

| Record name | HEPTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11550 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEPTANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5546 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Heptanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000666 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-HEPTANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1179 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Heptanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/267/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.92 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9181 at 20 °C/4 °C, Relative density (water = 1): 0.9, 0.915-0.920 (20°/20°) | |

| Record name | HEPTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11550 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEPTANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5546 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-HEPTANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1179 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Heptanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/267/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

1 mmHg at 172 °F ; 100 mmHg at 320 °F; 760 mmHg at 430.7 °F (NTP, 1992), 0.01 [mmHg], 1.07X10-2 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 1.3 | |

| Record name | HEPTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11550 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Heptanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5498 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | HEPTANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5546 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-HEPTANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1179 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

CLEAR OILY LIQUID | |

CAS No. |

111-14-8 | |

| Record name | HEPTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11550 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Heptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptanoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02938 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | HEPTANOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2192 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Heptanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.490 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEPTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/THE3YNP39D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HEPTANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5546 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Heptanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000666 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-HEPTANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1179 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

16 °F (NTP, 1992), -7.17 °C, -7.5 °C | |

| Record name | HEPTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11550 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEPTANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5546 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Heptanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000666 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-HEPTANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1179 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

natural sources and biosynthesis of heptanoic acid

An In-depth Technical Guide to the Natural Sources and Biosynthesis of Heptanoic Acid

Abstract

Heptanoic acid (C7H14O2), also known as enanthic acid, is a seven-carbon saturated fatty acid with significant industrial applications ranging from the synthesis of high-performance lubricants and plasticizers to the creation of fragrances and pharmaceutical agents.[1][2] Traditionally derived from petrochemical sources or the chemical processing of castor oil, there is a burgeoning interest in understanding and harnessing its natural origins and biosynthetic pathways for sustainable production. This guide provides a comprehensive overview for researchers and drug development professionals on the natural occurrences of heptanoic acid and the intricate biochemical routes governing its synthesis. We will explore its presence in the plant and microbial kingdoms, delve into the enzymatic steps of its biosynthesis via chain elongation, and present detailed experimental protocols for its extraction and analysis.

Introduction to Heptanoic Acid

Heptanoic acid is a medium-chain fatty acid (MCFA) that presents as a colorless, oily liquid with a characteristic unpleasant, rancid odor.[3][4] Despite its odor in pure form, its esters, such as ethyl heptanoate, are prized for their fruity and pleasant aromas and are widely used as flavoring and fragrance agents.[5] The compound's straight seven-carbon chain provides unique properties that make it a valuable precursor for a variety of industrial products. It is used to esterify steroids for pharmaceutical drugs like testosterone enanthate, and its salts can act as corrosion inhibitors.[1][2] The primary commercial route to heptanoic acid has historically been the oxidative cleavage of ricinoleic acid, which is derived from castor bean oil.[6][7] This process involves the pyrolysis of the methyl ester of ricinoleic acid to yield heptanal, which is subsequently oxidized to heptanoic acid.[7] However, this method can be inefficient and result in low yields, driving the search for alternative, bio-based production routes.[6]

Natural Occurrences of Heptanoic Acid

Heptanoic acid is a metabolite found across various biological systems, from plants and animals to microorganisms. Its presence is often as a minor component of complex lipid mixtures.

Plant Kingdom

Heptanoic acid is found naturally in a variety of plants and their essential oils. It has been identified in hops, calamus, acacia dealbata, Japanese peppermint, and violet leaves.[8] It is also a volatile component in raw earth-almonds (Cyperus esculentus L.) and has been reported in yellow passion fruit.[8] The compound contributes to the complex aroma and flavor profiles of these plants. It is also considered a plant metabolite, playing a role in various physiological processes.[3]

Animal Kingdom

As a fatty acid, heptanoic acid is a component of animal fats and lipids.[5][8] While less common than even-chained fatty acids, it plays a role in metabolic processes. Furthermore, medium-chain fatty acids and their derivatives can function as pheromones and kairomones in insects, acting as chemical signals for communication, reproduction, and prey detection.[9]

Microorganisms and Fermented Foods

Microbial metabolism is a significant source of heptanoic acid. Certain bacteria, particularly those from the genus Clostridium, are capable of producing heptanoic acid through a process called chain elongation.[6][10] This metabolic capability leads to the presence of heptanoic acid in various fermented foods and beverages, where microbial activity transforms substrates into a diverse array of organic compounds, including short and medium-chain fatty acids.[11] Its presence has been noted in products like certain cheeses and fermented teas, where it contributes to the final flavor and aroma profile.[11][12]

Data Summary: Natural Sources of Heptanoic Acid

| Source Category | Specific Examples | Role / Significance | Reference(s) |

| Plants | Hops, Calamus, Violet Leaves, Earth-Almond, Yellow Passion Fruit | Component of essential oils, flavor/aroma volatile, plant metabolite | [3][8] |

| Animals | Component of animal fats and lipids | Metabolic intermediate, potential role in insect chemical communication | [5][8][9] |

| Microorganisms | Clostridium kluyveri | Product of anaerobic fermentation (chain elongation) | [6][10] |

| Fermented Foods | Certain cheeses, Kombucha, other fermented products | Contributes to flavor and aroma profile | [11][12] |

Biosynthesis of Heptanoic Acid

The biological synthesis of heptanoic acid is not as ubiquitous as that of even-chained fatty acids. The primary described pathway involves the extension of shorter-chain carboxylic acids through a reverse β-oxidation-like process known as chain elongation.

The Chain Elongation Pathway

Chain elongation is a microbial fermentation process that extends the carbon chain of a carboxylic acid by two carbons, using ethanol or other electron donors.[6][10] The synthesis of heptanoic acid (C7) is achieved by the elongation of valeric acid (C5), which itself is produced from the elongation of propionic acid (C3).

The core of this pathway is a cyclic series of reactions that sequentially adds an acetyl-CoA unit to a growing acyl-CoA chain. A similar pathway has been engineered in yeast for the production of hexanoic acid (C6), demonstrating the modularity of these enzymatic steps.[13][14]

Key Enzymatic Steps for Elongating Propionyl-CoA to Heptanoyl-CoA:

-

Condensation: The cycle begins with the condensation of propionyl-CoA (or subsequent odd-chain acyl-CoAs) with acetyl-CoA. This reaction is catalyzed by a β-ketothiolase (such as AtoB or BktB), forming a β-ketoacyl-CoA.

-

First Reduction: The β-keto group is then reduced to a hydroxyl group by a 3-hydroxybutyryl-CoA dehydrogenase (Hbd), using NADH or NADPH as the reducing agent.

-

Dehydration: A molecule of water is removed from the 3-hydroxyacyl-CoA by a crotonase (Crt) to form a trans-enoyl-CoA.

-

Second Reduction: The double bond of the trans-enoyl-CoA is reduced by a trans-enoyl-CoA reductase (Ter), utilizing NADH or NADPH, to yield a saturated acyl-CoA that is two carbons longer than the starting molecule.

-

Chain Extension & Termination: This longer acyl-CoA (e.g., valeryl-CoA) can then re-enter the cycle for further elongation to heptanoyl-CoA. The cycle terminates when the final acyl-CoA (heptanoyl-CoA) is hydrolyzed or converted to heptanoic acid by a thioesterase (TES1) or through CoA transferase activity.

Caption: Microbial chain elongation pathway for heptanoic acid synthesis.

Biotransformation from Ricinoleic Acid

While not a de novo biosynthetic pathway, the production of heptanoic acid from castor oil is a critical bio-based manufacturing process. The key precursor is ricinoleic acid, an 18-carbon unsaturated fatty acid that constitutes about 90% of the fatty acids in castor oil.

The industrial process involves two main steps:

-

Pyrolysis: The methyl ester of ricinoleic acid is subjected to thermal cracking (pyrolysis).[7] This cleavage reaction breaks the C18 chain, yielding heptanal (a C7 aldehyde) and the methyl ester of 10-undecenoic acid.[6][7]

-

Oxidation: The resulting heptanal is then oxidized, typically using air in the presence of a catalyst, to form heptanoic acid.[7]

This pathway highlights the use of a renewable plant-derived feedstock to produce a valuable chemical, bridging agriculture and industrial chemistry.[7]

Experimental Methodologies

For researchers studying heptanoic acid in biological matrices, robust extraction and quantification protocols are essential.

Protocol: Extraction from Microbial Fermentation Broth

This protocol describes a liquid-liquid extraction (LLE) method suitable for isolating heptanoic acid and other medium-chain fatty acids from an aqueous culture medium.

Rationale: The principle is to exploit the differential solubility of heptanoic acid. At a low pH, the carboxylic acid is protonated (R-COOH), making it less polar and more soluble in organic solvents. An internal standard is added for accurate quantification, correcting for variations in extraction efficiency and instrument response.

Materials:

-

Fermentation broth sample

-

Internal Standard (IS) solution (e.g., Octanoic acid in ethanol, 1 mg/mL)

-

Hydrochloric acid (HCl), 6M

-

Ethyl acetate (or diethyl ether), HPLC grade

-

Anhydrous sodium sulfate

-

Centrifuge tubes (15 mL or 50 mL)

-

Vortex mixer

-

Centrifuge

-

Glass vials for GC-MS analysis

Procedure:

-

Sample Preparation: Transfer 1 mL of fermentation broth to a 15 mL centrifuge tube.

-

Internal Standard Spiking: Add a known amount of the internal standard (e.g., 10 µL of 1 mg/mL octanoic acid). The choice of IS should be a compound chemically similar to the analyte but not present in the sample.

-

Acidification: Acidify the sample to a pH < 2 by adding 6M HCl dropwise (typically 50-100 µL). Verify the pH with pH paper. This step is critical to ensure the heptanoic acid is in its non-ionized form.

-

Extraction: Add 2 mL of ethyl acetate to the tube.

-

Mixing: Cap the tube tightly and vortex vigorously for 2 minutes to ensure thorough mixing of the aqueous and organic phases.

-

Phase Separation: Centrifuge the sample at 3,000 x g for 10 minutes to achieve a clean separation between the upper organic layer and the lower aqueous layer.

-

Collection: Carefully transfer the upper organic layer (containing the heptanoic acid) to a clean glass vial using a pipette. Avoid disturbing the aqueous layer.

-

Drying: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

-

Concentration (Optional): If low concentrations are expected, the solvent can be evaporated under a gentle stream of nitrogen and the residue reconstituted in a smaller volume of ethyl acetate.

-

Analysis: The sample is now ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[15]

Protocol: Quantification by GC-MS

Rationale: Gas chromatography separates volatile compounds based on their boiling point and interaction with the stationary phase of the GC column. Mass spectrometry then fragments the eluted compounds and detects them based on their mass-to-charge ratio, providing both identification and quantification.

Instrumentation & Parameters:

-

Gas Chromatograph: Agilent GC or equivalent, equipped with a split/splitless injector.

-

Mass Spectrometer: Agilent MS or equivalent.

-

Column: DB-FFAP, HP-INNOWax, or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250°C.

-

Injection Volume: 1 µL in splitless mode.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: Increase to 240°C at a rate of 10°C/min.

-

Hold: Hold at 240°C for 5 minutes.

-

-

MS Parameters:

-

Transfer Line Temperature: 250°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Scan m/z 40-300 for identification, or Selected Ion Monitoring (SIM) for higher sensitivity quantification using characteristic ions of heptanoic acid (e.g., m/z 60, 73, 113) and the internal standard.

-

Data Analysis:

-

Calibration Curve: Prepare a series of standards with known concentrations of heptanoic acid and a fixed concentration of the internal standard. Run them through the GC-MS.

-

Peak Integration: Integrate the peak areas for heptanoic acid and the internal standard in both the standards and the unknown samples.

-

Quantification: Calculate the ratio of the heptanoic acid peak area to the internal standard peak area. Plot this ratio against the concentration of the standards to create a calibration curve. Use the linear regression equation from this curve to determine the concentration of heptanoic acid in the unknown samples.

Caption: Workflow for extraction and quantification of heptanoic acid.

Conclusion and Future Outlook

Heptanoic acid, a versatile C7 platform chemical, is naturally present in a range of biological sources. Its biosynthesis, primarily through microbial chain elongation of shorter fatty acids, presents a promising avenue for sustainable production. While the chemical conversion of plant-derived ricinoleic acid remains a major industrial route, advancements in synthetic biology and metabolic engineering are paving the way for highly efficient microbial cell factories.[16] By engineering pathways like the one described into robust industrial hosts such as E. coli or yeast, it is possible to develop fermentation processes that convert renewable sugars or waste streams directly into heptanoic acid.[10][16] Further research into novel enzymes with higher specificity and efficiency, coupled with optimized fermentation and in-situ product recovery techniques, will be critical to making bio-based heptanoic acid economically competitive with traditional manufacturing methods.[17]

References

- Process for producing pentanoic acid and heptanoic acid from ethanol and propionic acid. (EP3169790A1).

-

High rate heptanoate production from propionate and ethanol using chain elongation. ResearchGate. [Link]

-

Heptanoic Acid Manufacturing Plant Project Report 2026. Expert Market Research. [Link]

-

HEPTANOIC ACID. Ataman Kimya. [Link]

-

Heptanoic acid | C7H14O2. PubChem. [Link]

-

Designed biotransformation pathways for production of ω-HFAs from... ResearchGate. [Link]

-

A biosynthetic pathway for hexanoic acid production in Kluyveromyces marxianus. ResearchGate. [Link]

-

Showing Compound Heptanoic acid (FDB008051). FooDB. [Link]

-

Heptanoic Acid Supplier | 111-14-8. Riverland Trading. [Link]

-

A biosynthetic pathway for hexanoic acid production in Kluyveromyces marxianus. PubMed. [Link]

-

Biochemical Production and Separation of Carboxylic Acids for Biorefinery Applications. MDPI. [Link]

-

heptanoic acid, 111-14-8. The Good Scents Company. [Link]

-

Heptanoic Acid | High-Purity Industrial & Fragrance Grade. Consolidated Chemical. [Link]

-

Heptanoic Acid Analysis Service. MtoZ Biolabs. [Link]

-

Role of pheromones and kairomones for insect suppression systems and their possible health and environmental impacts. PubMed. [Link]

-

Fermentation of Foods and Beverages as a Tool for Increasing Availability of Bioactive Compounds. Focus on Short-Chain Fatty Acids. PMC. [Link]

-

Heptanoic acid - analysis. Analytice. [Link]

-

Implementation of Synthetic Pathways to Foster Microbe-Based Production of Non-Naturally Occurring Carboxylic Acids and Derivatives. PMC. [Link]

Sources

- 1. Heptanoic Acid Supplier | 111-14-8 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]

- 2. consolidated-chemical.com [consolidated-chemical.com]

- 3. Heptanoic Acid | C7H14O2 | CID 8094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Showing Compound Heptanoic acid (FDB008051) - FooDB [foodb.ca]

- 5. CAS 111-14-8: Heptanoic acid | CymitQuimica [cymitquimica.com]

- 6. EP3169790A1 - Process for producing pentanoic acid and heptanoic acid from ethanol and propionic acid - Google Patents [patents.google.com]

- 7. expertmarketresearch.com [expertmarketresearch.com]

- 8. echemi.com [echemi.com]

- 9. Role of phermones and kairmones for insect suppression systems and their possible health and environmental impacts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Fermentation of Foods and Beverages as a Tool for Increasing Availability of Bioactive Compounds. Focus on Short-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. heptanoic acid, 111-14-8 [thegoodscentscompany.com]

- 13. calslab.snu.ac.kr [calslab.snu.ac.kr]

- 14. A biosynthetic pathway for hexanoic acid production in Kluyveromyces marxianus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Heptanoic acid - analysis - Analytice [analytice.com]

- 16. Implementation of Synthetic Pathways to Foster Microbe-Based Production of Non-Naturally Occurring Carboxylic Acids and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Heptanoic Acid Metabolism in Microbial Systems: A Technical Guide

This guide provides a technical analysis of heptanoic acid (C7:0) metabolism in microbial systems, focusing on catabolic flux, anabolic potential (PHA biosynthesis), and toxicity mitigation.

Executive Summary

Heptanoic acid (enanthic acid), an odd-chain medium-chain fatty acid (MCFA), occupies a unique metabolic niche. Unlike even-chain fatty acids that degrade exclusively into acetyl-CoA, heptanoic acid catabolism yields propionyl-CoA , a critical node for metabolic engineering. This guide details the mechanistic pathways of C7 metabolism, its application in synthesizing odd-chain polyhydroxyalkanoates (PHAs), and protocols for managing its inherent cytotoxicity in fermentation processes.

Part 1: Physicochemical Properties & Cellular Uptake

The "Odd-Chain" Effect

Heptanoic acid (

-

Lipophilicity (LogP ~2.4): High enough to permeate membranes via passive diffusion but low enough to remain soluble in aqueous media (~2.4 g/L at 20°C).

-

Acidity (pKa 4.89): At neutral cytosolic pH (7.6), it dissociates completely, trapping the anion inside and releasing a proton. This "uncoupling" effect drives toxicity (See Section 4).

Transport Mechanisms

While short-chain fatty acids (C2-C4) enter via simple diffusion, C7 uptake in Gram-negative bacteria (e.g., E. coli, Pseudomonas) is a hybrid process:

-

Passive Diffusion: The protonated form (at pH < pKa) diffuses across the outer membrane.

-

FadL-Mediated Transport: The outer membrane protein FadL facilitates the transport of long-chain fatty acids but shows activity toward MCFAs (C7-C10) under high concentrations.

-

Vectorial Acylation (FadD): The inner membrane-associated acyl-CoA synthetase (FadD ) activates heptanoic acid to heptanoyl-CoA using ATP. This step traps the substrate in the cytosol, maintaining the concentration gradient.

Part 2: Catabolic Pathways (The Core)

The degradation of heptanoyl-CoA follows the

The -Oxidation Spiral

The Fad system degrades heptanoyl-CoA (C7) through two cycles:

-

Cycle 1 (C7

C5):-

Dehydrogenation (FadE): Heptanoyl-CoA

trans-2-Heptenoyl-CoA. -

Hydration/Oxidation/Thiolysis (FadB/FadA): Yields Valeryl-CoA (C5) + Acetyl-CoA.

-

-

Cycle 2 (C5

C3):-

Valeryl-CoA undergoes the same sequence.

-

Yields Propionyl-CoA (C3) + Acetyl-CoA.[1]

-

The Propionyl-CoA Bifurcation

The accumulation of Propionyl-CoA is toxic if not metabolized. Microbes handle this via two distinct pathways, depending on the species and cofactor availability:

| Pathway | Mechanism | Key Enzymes | Cofactor | Organism |

| Methylcitrate Cycle (MCC) | Condensation with oxaloacetate to form methylcitrate, eventually yielding pyruvate + succinate. | PrpC (Synthase), PrpD, PrpB | None | E. coli, Salmonella |

| Methylmalonyl-CoA Pathway | Carboxylation to methylmalonyl-CoA, isomerization to succinyl-CoA. | Pcc (Carboxylase), Mutase | Vitamin B12 | Propionibacterium, Streptomyces |

Critical Insight: When engineering E. coli for C7 metabolism, the MCC is the native route. However, it is energetically expensive. Introducing the B12-dependent pathway can improve carbon efficiency if B12 is supplemented.

Visualization of C7 Catabolism

The following diagram illustrates the flow from uptake to the TCA cycle integration.

Figure 1: Catabolic flux of heptanoic acid in E. coli via the Methylcitrate Cycle.

Part 3: Anabolic Potential & PHA Biosynthesis

Heptanoic acid is a premium feedstock for producing Medium-Chain Length Polyhydroxyalkanoates (mcl-PHAs) . Unlike glucose-fed systems that require extensive de novo fatty acid synthesis, C7 feeding allows "direct incorporation."

The "Beta-Oxidation Leak" Strategy

In Pseudomonas putida, intermediates of the

-

Precursor Generation:

-oxidation of Heptanoyl-CoA generates trans-2-heptenoyl-CoA and trans-2-valeryl-CoA. -

Monomer Supply (PhaJ): The enzyme (R)-specific enoyl-CoA hydratase (PhaJ) converts these trans-2-enoyl-CoAs into (R)-3-hydroxyacyl-CoAs .

-

Polymerization (PhaC): The PHA synthase (PhaC) polymerizes (R)-3-hydroxyheptanoyl-CoA (3HHp) and (R)-3-hydroxyvaleryl-CoA (3HV).

Resulting Polymer: P(3HHp-co-3HV). This copolymer is elastomeric and has a lower melting point than standard PHB.

Protocol: Heptanoate-Fed PHA Production

Objective: Produce mcl-PHA in Pseudomonas putida KT2440.

-

Inoculum: Grow P. putida in LB overnight at 30°C.

-

Production Medium (Mineral Salts):

-

: 3.5 g/L,

- : 1.0 g/L (Nitrogen limitation triggers PHA accumulation).

-

Trace elements solution.

-

: 3.5 g/L,

-

Carbon Source: Add 20 mM Heptanoic Acid (neutralized to pH 7.0 with NaOH).

-

Note: Do not exceed 20-30 mM initially to avoid toxicity.

-

-

Induction/Phase: Incubate at 30°C, 200 rpm for 48 hours. Nitrogen depletion typically occurs at 12-18h, triggering PhaC activity.

-

Harvest: Centrifuge (4000g, 15 min). Lyophilize pellet.

-

Extraction: Methanolysis followed by GC-MS for composition analysis, or Chloroform extraction for polymer recovery.

Part 4: Toxicity & Stress Management

Heptanoic acid acts as a weak acid uncoupler .

Mechanism of Toxicity

-

Proton Shuttle: Protonated HA (

) crosses the inner membrane. -

Dissociation: Inside the cytoplasm (pH 7.6), it dissociates (

). -

Accumulation: The anion (

) cannot diffuse out, leading to high intracellular ionic strength (turgor pressure stress). -

Proton Motive Force (PMF) Collapse: The released protons acidify the cytoplasm, forcing the cell to pump protons out via

-ATPase, consuming ATP and halting growth.

Mitigation Strategies

-

pH Control: Maintain external pH > 7.0. This keeps the acid in the dissociated form (

), which cannot passively diffuse into the cell, forcing uptake via controlled transporters (if available) or slowing diffusion. -

Adaptive Evolution: Pre-culture cells in low concentrations (5 mM) to upregulate efflux pumps and membrane stress response genes (uspA, ibpAB).

-

Biphasic Fermentation: Use an organic overlay (e.g., dodecane) to act as a reservoir, keeping the aqueous concentration of heptanoic acid low (below toxic threshold) while maintaining supply.

Part 5: References

-

Cronan, J. E., & Thomas, J. (2009). Bacterial Fatty Acid Synthesis and its Relationships with Polyketide Synthesis. Methods in Enzymology. Link

-

Lennen, R. M., & Pfleger, B. F. (2013). Engineering Escherichia coli to synthesize free fatty acids. Trends in Biotechnology. Link

-

Agler, M. T., et al. (2011). Chain elongation with reactor microbiomes: open-culture biotechnology to produce biochemicals. Environmental Science & Technology.[2] Link

-

Hume, A. R., et al. (2009). The biology of the propionate breakdown pathway in Salmonella enterica. Journal of Bacteriology. Link

-

Fiedler, S., et al. (2000). The formation of poly(3-hydroxyalkanoates) by Pseudomonas putida. Microbiology. Link

-

Desbois, A. P., & Smith, V. J. (2010). Antibacterial free fatty acids: activities, mechanisms of action and potential applications. Applied Microbiology and Biotechnology. Link

Sources

Structural Isomers and Derivatives of Heptanoic Acid: A Technical Guide for Drug Development

Executive Summary

Heptanoic acid (C7H14O2), also known as enanthic acid, represents a critical lipophilic scaffold in pharmaceutical chemistry. Unlike even-chain fatty acids, its odd-chain structure dictates a unique metabolic fate—terminating in propionyl-CoA rather than acetyl-CoA—which has significant implications for anaplerotic flux in the TCA cycle.[1][2]

For drug development professionals, the value of heptanoic acid lies in two distinct domains:

-

The Linear Backbone (n-Heptanoic Acid): Primarily used as an esterification agent to increase the lipophilicity and half-life of steroid prodrugs (e.g., Testosterone Enanthate).

-

Branched Isomers (e.g., 2-Ethylpentanoic Acid): Structural analogs of valproic acid that exhibit distinct anticonvulsant profiles and altered metabolic stability due to steric hindrance at the

-carbon.

This guide provides a technical analysis of these structural isomers, detailed synthesis protocols for key derivatives, and a mapping of their metabolic pathways.

Structural Isomerism and Physicochemical Properties[3]

The C7H14O2 molecular formula supports multiple constitutional isomers. The transition from a linear to a branched structure significantly impacts boiling point, pKa, and lipophilicity (LogP), parameters that are critical for optimizing drug delivery systems.

Comparative Analysis of Key Isomers

| Property | n-Heptanoic Acid (Linear) | 2-Ethylpentanoic Acid (Branched) |

| Structure | ||

| CAS Number | 111-14-8 | 20225-24-5 |

| Boiling Point | 223 °C | ~209–213 °C |

| pKa | 4.89 | 4.71 |

| Lipophilicity (LogP) | ~2.42 | ~2.23 |

| Pharma Relevance | Prodrug ester moiety (Enanthate) | Valproic acid analog (Anticonvulsant) |

| Metabolic Stability | Rapid | Delayed oxidation (Steric hindrance at |

Technical Insight: The lower boiling point of the branched isomer, despite identical molecular weight, results from reduced van der Waals surface contact area, disrupting intermolecular stacking. However, the branching at the

Visualization of Isomer Hierarchy

Caption: Hierarchical classification of C7H14O2 isomers and their primary pharmaceutical applications.

Experimental Protocols: Synthesis and Derivatization

Protocol A: Synthesis of 2-Ethylpentanoic Acid

Context: This protocol utilizes the Malonic Ester Synthesis pathway.[3][4] This route is preferred over direct alkylation of carboxylic acids due to the prevention of poly-alkylation and the ability to strictly control the introduction of alkyl groups.

Reagents:

-

Diethyl malonate (1.0 eq)

-

Sodium ethoxide (NaOEt) (2.2 eq)

-

1-Bromopropane (1.1 eq)

-

Bromoethane (1.1 eq)

-

Ethanol (anhydrous)

-

Sodium Hydroxide (aq, 50%)

-

Sulfuric Acid (H2SO4)

Methodology:

-

First Enolization & Alkylation:

-

Dissolve NaOEt (1.1 eq) in anhydrous ethanol under

atmosphere. -

Add diethyl malonate dropwise at 0°C. Stir for 30 min to generate the enolate.

-

Add 1-Bromopropane dropwise. Reflux for 4 hours.

-

Validation: Monitor by TLC (vanishing starting material) to confirm formation of diethyl propylmalonate.

-

-

Second Enolization & Alkylation:

-

To the reaction mixture, add the second portion of NaOEt (1.1 eq).

-

Add Bromoethane dropwise. Reflux for 6–8 hours.

-

Result: Formation of diethyl ethylpropylmalonate.

-

-

Hydrolysis:

-

Add 50% NaOH solution directly to the ester mixture. Reflux for 4 hours to cleave ethyl esters.

-

Acidify with dilute H2SO4 to pH 1 to precipitate the dicarboxylic acid intermediate (2-ethyl-2-propylmalonic acid).

-

-

Decarboxylation:

-

Heat the neat dicarboxylic acid to 160–180°C.

- evolution will be observed. Continue heating until gas evolution ceases.

-

Purification: Distill the resulting oil under reduced pressure (vacuum distillation) to isolate 2-ethylpentanoic acid.

-

Protocol B: Synthesis of Testosterone Enanthate

Context: This is a standard Schotten-Baumann esterification used to create depot prodrugs. The enanthate ester increases lipophilicity, allowing the drug to be stored in adipose tissue and released slowly over time.

Reagents:

-

Testosterone (1.0 eq)

-

Heptanoyl Chloride (1.2 eq)

-

Pyridine (Solvent/Base)

-

Benzene or Dichloromethane (DCM) (Co-solvent)

Methodology:

-

Acylation:

-

Dissolve Testosterone in dry Pyridine/DCM (1:1 ratio) at 0°C.

-

Add Heptanoyl Chloride dropwise over 30 minutes. The reaction is exothermic; maintain temperature <5°C to prevent side reactions (e.g., elimination).

-

Stir at room temperature for 3–5 hours.

-

-

Quenching:

-

Pour the reaction mixture into ice-cold water to hydrolyze excess acid chloride.

-

-

Extraction & Workup:

-

Extract with Ethyl Acetate.[5]

-

Critical Step: Wash organic layer with 1M HCl to remove residual pyridine (forms water-soluble pyridinium salt).

-

Wash with saturated

to remove residual heptanoic acid. -

Dry over

and concentrate in vacuo.

-

-

Crystallization:

-

Recrystallize from acetone/hexane to yield Testosterone Enanthate (Melting Point: 34–36°C).

-

Metabolic Fate: The Propionyl-CoA Shunt

Unlike even-chain fatty acids (C16, C18) which degrade exclusively into Acetyl-CoA, heptanoic acid (C7) is an odd-chain fatty acid (OCFA) . Its beta-oxidation yields Acetyl-CoA units and a final 3-carbon fragment: Propionyl-CoA .[1][6]

This distinction is metabolically significant:

-

Acetyl-CoA: Enters TCA cycle but carbons are lost as

; cannot support net gluconeogenesis. -

Propionyl-CoA: Carboxylated to Methylmalonyl-CoA, then isomerized to Succinyl-CoA .[2] Succinyl-CoA is an intermediate of the TCA cycle, making heptanoic acid anaplerotic (replenishes TCA intermediates) and potentially gluconeogenic.

Metabolic Pathway Diagram

Caption: The metabolic degradation of heptanoic acid, highlighting the generation of the anaplerotic substrate Succinyl-CoA.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8094, Heptanoic Acid. Retrieved from [Link]

-

Patsnap Synapse (2024). Mechanism of Action: Testosterone Enanthate and Ester Hydrolysis Kinetics. Retrieved from [Link]

-

Stenutz, R. (2025). Physical Properties of 2-ethylpentanoic acid (Boiling Point and LogP). Retrieved from [Link]

-

Biochemistry Club (2025). Beta-Oxidation of Odd Chain Fatty Acids and the Propionyl-CoA Pathway. Retrieved from [Link]

Sources

- 1. atlas.org [atlas.org]

- 2. Beta Oxidation of Odd Chain Fatty Acids - Free Sketchy MCAT Lesson [sketchy.com]

- 3. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]

- 4. 2-Ethylpentanoic acid | 20225-24-5 | Benchchem [benchchem.com]

- 5. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]

- 6. biochemistryclub.com [biochemistryclub.com]

The C7 Paradigm: From 19th Century Pyrolysis to 21st Century Anaplerosis

An In-Depth Technical Guide on n-Heptanoic Acid [1]

Executive Summary: The Odd-Chain Revolution

n-Heptanoic acid (C7:0), historically known as enanthic acid, represents a unique intersection between classical oleochemistry and modern metabolic therapeutics.[1] For nearly two centuries, it was primarily an industrial intermediate derived from castor oil.[1] However, the discovery of its triglyceride form, triheptanoin , has revolutionized the treatment of Long-Chain Fatty Acid Oxidation Disorders (LC-FAOD) and GLUT1 deficiency.[1]

Unlike even-chain fatty acids (C8, C10) which metabolize exclusively to acetyl-CoA, n-heptanoic acid is anaplerotic .[1][2] Its oxidation yields propionyl-CoA, a precursor to succinyl-CoA, thereby replenishing the Tricarboxylic Acid (TCA) cycle intermediates that are critically depleted in metabolic disease states.[1]

This guide analyzes the historical identification of C7, details the retro-ene mechanistic synthesis from ricinoleic acid, and maps the metabolic flux that makes it a life-saving therapeutic.

Historical Identification: The "Oenanthic" Divergence[1]

The discovery of n-heptanoic acid is a case study in chemical misidentification corrected by rigorous structural analysis. In the mid-19th century, two distinct "Oenanthic" acids were described, leading to decades of confusion.

The Wine vs. Castor Oil Schism

In 1836, Justus von Liebig and Théophile-Jules Pelouze isolated an oily substance from wine lees, which they named "Oenanthic Ether" (from Greek oinos [wine] and anthos [flower]). They believed the hydrolysis product was a pure C7 acid.

However, subsequent work by Antoine Bussy (1827) and later Thomas George Tilley (1841) on the pyrolysis of castor oil revealed a chemically distinct C7 species. It wasn't until later rigorous fractional distillation that the "Oenanthic acid" from wine was proven to be a complex mixture of capric and caprylic acids, while the castor oil derivative was the true straight-chain n-heptanoic acid.

Visualization: The Discovery Logic Flow

The following diagram illustrates the historical divergence and eventual resolution of the C7 identity.

Caption: Divergence of 19th-century "Oenanthic" acids. True n-heptanoic acid was eventually identified via castor oil pyrolysis, distinct from the wine-derived mixture.[1]

Chemical Synthesis: The Retro-Ene Mechanism[1]

The industrial production of n-heptanoic acid relies on the thermal cleavage of Ricinoleic Acid (12-hydroxy-9-cis-octadecenoic acid), the primary fatty acid in castor oil.[1] This is not a random degradation but a highly specific Retro-Ene Reaction .

The Mechanism

When heated to >250°C, the hydroxyl group at C12 and the double bond at C9 undergo a concerted electron shift. This cleaves the C11-C12 bond.

-

Precursor: Ricinoleic Acid (C18).

-

Cleavage: The molecule splits into Heptanal (C7 aldehyde) and Undecylenic Acid (C11 acid).

-

Oxidation: Heptanal is isolated via distillation and oxidized (using O2 or KMnO4) to n-Heptanoic Acid .[3]

Protocol: Laboratory Scale Synthesis (Historical Adaptation)

Note: This protocol adapts Tilley’s original methodology with modern safety standards.

Reagents:

-

Castor Oil (High purity)

-

Potassium Permanganate (KMnO4)

-

Sulfuric Acid (H2SO4)[1]

Workflow:

-

Pyrolysis: Heat Castor oil to 300°C under vacuum (to remove volatiles immediately). Collect the distillate (Heptanal).

-

Validation: Distillate should boil at ~153°C.

-

-

Oxidation: Dissolve Heptanal in acetone. Add aqueous KMnO4 dropwise at 20°C.

-

Causality: Low temperature prevents over-oxidation to shorter chains.

-

-

Purification: Acidify with H2SO4, extract with ether, and fractionally distill.

-

Target: Collect fraction boiling at 223°C.

-

Visualization: Synthesis Pathway

Caption: The Retro-Ene cleavage of Ricinoleic acid yields Heptanal, the direct precursor to n-Heptanoic acid.[1][4]

The Biological Renaissance: Anaplerosis

The modern relevance of n-heptanoic acid lies in its triglyceride form, Triheptanoin .[5][6][7] In patients with LC-FAOD (Long-Chain Fatty Acid Oxidation Disorders), the body cannot utilize long-chain fats for energy, leading to hypoglycemia and cardiomyopathy.[1] Even-chain MCTs (C8) provide Acetyl-CoA but fail to replenish the TCA cycle (Anaplerosis).

Mechanism of Action

-

Beta-Oxidation: Triheptanoin is hydrolyzed to free heptanoate. It crosses the mitochondrial membrane (carnitine-independent).

-

The Odd-Chain Advantage: Beta-oxidation strips 2-carbon units (Acetyl-CoA) until a 3-carbon tail remains: Propionyl-CoA .

-

TCA Replenishment:

-

Propionyl-CoA

Methylmalonyl-CoA -

Succinyl-CoA enters the TCA cycle, increasing the pool of oxaloacetate/citrate, allowing the cycle to spin and generate ATP.

-

-

C5 Ketone Bodies: In the liver, heptanoate also forms Beta-Ketopentanoate (C5-KB), which crosses the Blood-Brain Barrier (BBB) to fuel neurons in GLUT1 deficiency.

Comparative Data: C7 vs. C8

| Feature | Triheptanoin (C7) | Trioctanoin (C8) |

| Primary Metabolite | Acetyl-CoA + Propionyl-CoA | Acetyl-CoA |

| TCA Cycle Effect | Anaplerotic (Refills intermediates) | Cataplerotic (Consumes intermediates) |

| Ketone Bodies | C4 (BOHB) + C5 (BKP) | C4 (BOHB) only |

| BBB Permeability | High (C5 ketones cross easily) | High (C4 ketones cross easily) |

| Therapeutic Indication | LC-FAOD, GLUT1 Deficiency | General ketogenic diet |

Visualization: The Anaplerotic Flux

Caption: Metabolic fate of Heptanoate.[5][7][8][9][10] The generation of Propionyl-CoA and subsequently Succinyl-CoA provides critical anaplerosis, distinguishing it from even-chain fats.[1]

References

-

Liebig, J., & Pelouze, T.J. (1836).[1] Über den Oenanthäther. Annalen der Pharmacie. Link

-

Tilley, T.G. (1841). On the Action of Nitric Acid on the Products of the Distillation of Castor Oil. Memoirs of the Chemical Society of London. Link

-

Roe, C.R., et al. (2002).[1] Treatment of cardiomyopathy and rhabdomyolysis in long-chain fat oxidation disorders using an anaplerotic odd-chain triglyceride. Journal of Clinical Investigation. Link

-

Mochel, F., et al. (2005).[1] Dietary anaplerosis with triheptanoin in systemic carnitine deficiency. Journal of Inherited Metabolic Disease. Link

-

Vockley, J., et al. (2016).[1] Effects of Triheptanoin (UX007) in Patients with Long-Chain Fatty Acid Oxidation Disorders. Molecular Genetics and Metabolism. Link

Sources

- 1. atamankimya.com [atamankimya.com]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]

- 4. opac.uma.ac.id [opac.uma.ac.id]

- 5. Anaplerosis by medium-chain fatty acids through complex interplay with glucose and glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Triheptanoin - Wikipedia [en.wikipedia.org]

- 7. Enanthic acid - Wikipedia [en.wikipedia.org]

- 8. Triheptanoin: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Frontiers | Physiological Perspectives on the Use of Triheptanoin as Anaplerotic Therapy for Long Chain Fatty Acid Oxidation Disorders [frontiersin.org]

An In-depth Technical Guide to the Safe Handling of Heptanoic Acid in the Laboratory

Heptanoic acid, also known as enanthic acid, is a seven-carbon, straight-chain saturated fatty acid.[1][2] It presents as a colorless, oily liquid with a characteristic unpleasant, rancid odor.[3] While a valuable intermediate in the synthesis of esters for fragrances, artificial flavors, and industrial lubricants, its corrosive nature necessitates a comprehensive understanding of its hazards and strict adherence to safety protocols in a laboratory setting.[3][4] This guide provides an in-depth analysis of the safe handling, storage, and disposal of heptanoic acid, grounded in established safety data and field-proven practices.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

Heptanoic acid is classified as a corrosive substance that can cause severe skin burns and serious eye damage.[5][6][7] It is also harmful if inhaled and may cause respiratory irritation.[6][7][8] Understanding the physicochemical properties of heptanoic acid is fundamental to appreciating the rationale behind the recommended safety measures.

Physicochemical Properties and Their Implications

A thorough risk assessment begins with an understanding of the substance's intrinsic properties.

| Property | Value | Implication for Safe Handling |

| Molecular Formula | C7H14O2[8] | - |

| Molecular Weight | 130.18 g/mol | - |

| Appearance | Colorless, oily liquid[2] | Visual identification of the substance. |

| Odor | Unpleasant, rancid[3] | Odor can serve as an indicator of a leak or spill, but olfactory fatigue can occur. Do not rely on odor as the sole means of exposure detection. |

| Boiling Point | 223 °C (433.4 °F)[4][5] | Low volatility at room temperature, but heating will increase vapor concentration and inhalation risk. |

| Flash Point | 113 °C (235.4 °F)[4][5] | The substance is combustible but not highly flammable at ambient temperatures.[9] Avoid open flames and sources of ignition, especially during heating. |

| Autoignition Temperature | 380 °C (716 °F)[5] | High temperature required for spontaneous ignition. |

| Density | 0.918 g/cm³ at 20 °C[5] | Less dense than water and will float.[1] This is a critical consideration for spill cleanup on water. |

| Water Solubility | Slightly soluble (0.24 g/100 mL at 15 °C)[1][2] | Will not readily mix with water, which has implications for both firefighting and decontamination procedures. |

| Vapor Pressure | <0.1 mm Hg at 20 °C[3] | Low vapor pressure indicates that it does not readily evaporate at room temperature, but vapors can accumulate in poorly ventilated areas. |

Toxicological Profile: A Corrosive Threat

Heptanoic acid's primary hazard lies in its corrosivity.[1][9] Contact with skin and eyes can lead to severe burns and irreversible damage.[5][10] Inhalation of vapors or aerosols can cause irritation to the respiratory tract, with symptoms including coughing, shortness of breath, and a burning sensation.[11] Ingestion can result in severe burns to the mouth, throat, and stomach.[5]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety strategy employs a hierarchy of controls, prioritizing engineering solutions to minimize exposure, supplemented by appropriate personal protective equipment.

Engineering Controls: The First Line of Defense

-

Ventilation: All work with heptanoic acid should be conducted in a well-ventilated area.[4][8] A certified chemical fume hood is the preferred engineering control to minimize the inhalation of vapors, especially when heating or creating aerosols.[6]

-

Eyewash Stations and Safety Showers: Immediate access to a functional eyewash station and safety shower is mandatory in any laboratory where heptanoic acid is handled.[8] Their location should be clearly marked and unobstructed.

Personal Protective Equipment (PPE): The Last Barrier

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

-

Eye and Face Protection: Chemical splash goggles are the minimum requirement for eye protection.[8] A face shield worn over goggles is recommended when there is a significant risk of splashing.[6][12]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves are essential.[4] Nitrile rubber gloves (11-13 mil thickness) are suitable for general handling, while butyl rubber gloves (12-15 mil thickness) are recommended for direct contact or prolonged handling due to their longer breakthrough times.[5] Always inspect gloves for any signs of degradation before use and practice proper glove removal techniques to avoid skin contact.[6]

-

Protective Clothing: A lab coat or chemical-resistant apron should be worn to protect against skin contact.[4] For larger quantities or tasks with a high splash potential, a full-body chemical-resistant suit may be necessary.[6]

-

-